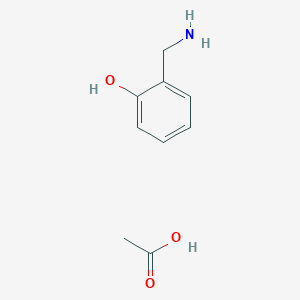

5-Bromo-2-isobutoxybenzonitrile

Descripción general

Descripción

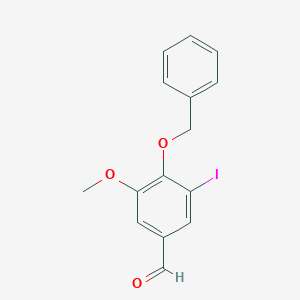

5-Bromo-2-isobutoxybenzonitrile (5-BIB) is an organic compound belonging to the class of nitriles. It is a colorless, crystalline solid that is soluble in water and organic solvents. 5-BIB is used in a variety of scientific research applications, including in the synthesis of other compounds, as a catalyst, and in biological studies.

Aplicaciones Científicas De Investigación

Synthesis and Industrial Preparation

5-Bromo-2-isobutoxybenzonitrile has been synthesized with an overall yield of 47.7% via a three-step procedure of bromination, cyanidation, and alkylation, starting from salicylaldehyde. This method offers advantages like mild reaction conditions, facile operation, and lower costs, making it suitable for industrial preparation (Meng Fan-hao, 2012).

Spectroscopic Studies and Non-Linear Optical Properties

Spectroscopic and Second Harmonic Generation (SHG) studies have been conducted on 5-Bromo-2-methoxybenzonitrile, a compound similar in structure to this compound. These studies, which include quantum mechanical calculations, reveal potential applications in frequency doubling and Non-Linear Optical (NLO) properties (A. Kumar & R. Raman, 2017).

Intermediate in Biologically Active Compounds

Bromo-4-isobutyloxyphenyl carbothioamide, an important intermediate in compounds like febuxostat, can be synthesized rapidly. This compound is created from commercially available 4-hydroxybenzonitrile through bromination, oxyalkylation, and thioamidation. This synthesis has a total yield of 49.2% (Qinqin Wang et al., 2016).

Environmental Toxicology

The environmental impact and degradation processes of bromoxynil (3,5‐dibromo‐4‐hydroxybenzonitrile), a related compound, have been examined under different anaerobic conditions. These studies provide insights into the biodegradability and transformation of such compounds in natural environments (V. Knight et al., 2003).

Isostructural Analysis

Studies on isostructures and polymorphs of 3,5-Dihalo-4-hydroxybenzonitriles, which include this compound, have provided valuable information on their structural characteristics and potential applications in material science (D. Britton, 2006).

Mecanismo De Acción

Mode of Action

It’s known that brominated compounds often participate in free radical reactions, such as bromination at the benzylic position . This suggests that 5-Bromo-2-isobutoxybenzonitrile may interact with its targets through similar mechanisms.

Biochemical Pathways

Brominated compounds are known to participate in various biochemical reactions, including free radical bromination and nucleophilic substitution . These reactions can affect a variety of biochemical pathways, depending on the specific targets of the compound.

Pharmacokinetics

A related compound, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (bzp), has been studied and found to have a short elimination half-life . BZP and its metabolite were distributed rapidly into all tissues examined, with the highest concentrations in the lung and kidney . The plasma protein binding degree of BZP was found to be between 74.8% and 98.7% .

Result of Action

Brominated compounds are known to participate in various biochemical reactions, which can lead to a variety of molecular and cellular effects .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of brominated compounds .

Análisis Bioquímico

Biochemical Properties

The available literature does not provide specific information about the enzymes, proteins, and other biomolecules it interacts with .

Cellular Effects

For instance, some compounds can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of 5-Bromo-2-isobutoxybenzonitrile is not clearly defined in the current literature .

Dosage Effects in Animal Models

There is limited information available on the effects of different dosages of this compound in animal models .

Propiedades

IUPAC Name |

5-bromo-2-(2-methylpropoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKIUYAOJQVFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid](/img/structure/B3033793.png)

![[4-(1-Azepanyl)butyl]amine dihydrochloride](/img/structure/B3033804.png)

![7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B3033807.png)